molecular formula C8H6BrN3O B1278824 2-Azido-1-(4-bromophenyl)ethanone CAS No. 71559-14-3

2-Azido-1-(4-bromophenyl)ethanone

Cat. No.: B1278824
CAS No.: 71559-14-3
M. Wt: 240.06 g/mol
InChI Key: VTHHOAOWUXSGND-UHFFFAOYSA-N
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Description

2-Azido-1-(4-bromophenyl)ethanone is a versatile compound with unique properties that have attracted significant attention from researchers in various fields. This compound is characterized by the presence of an azido group and a bromophenyl group attached to an ethanone backbone. Its molecular formula is C8H6BrN3O, and it has a molecular weight of 240.06 g/mol.

Scientific Research Applications

2-Azido-1-(4-bromophenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.

Safety and Hazards

The safety data sheet for 4’-Bromoacetophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Azido-1-(4-bromophenyl)ethanone involves the reaction of 1-(4-bromophenyl)ethanone with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(4-bromophenyl)ethanone undergoes various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cycloaddition: Alkynes and copper(I) catalysts.

Major Products Formed

    Reduction: 2-Amino-1-(4-bromophenyl)ethanone.

    Substitution: 2-Azido-1-(4-substituted phenyl)ethanone.

    Cycloaddition: 1-(4-Bromophenyl)-1H-1,2,3-triazole.

Mechanism of Action

The mechanism of action of 2-Azido-1-(4-bromophenyl)ethanone involves its ability to undergo various chemical transformations, such as reduction, substitution, and cycloaddition. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties. For example, the cycloaddition reaction with alkynes forms triazoles, which are known for their stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-(4-methoxyphenyl)ethanone
  • 2-Azido-1-(4-chlorophenyl)ethanone
  • 2-Azido-1-(4-fluorophenyl)ethanone

Uniqueness

This versatility makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-azido-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHHOAOWUXSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452221
Record name 2-azido-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71559-14-3
Record name 2-Azido-1-(4-bromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71559-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-azido-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4′-dibromoacetophenone (1.390 g, 5.0 mmol) in MeOH (10 mL) was poured over 10 mL of an aqueous solution of sodium azide (0.325 g, 5.00 mmol) in an ice bath. The mixture was stirred at room temperature for 18 hours. The solvent was removed and then extracted with ethyl ether (20 mL) and water (20 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to obtain 2-azido 4′-bromoacetophenone (1.0 g, 4.17 mmol, 83% yield). 1H NMR (CDCl3) 5.45 (s, 2H), 7.67 (d, J=8.4 Hz, 2H), 7.79 (d, J=8.4 Hz, 2H) ppm.
Quantity
1.39 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.325 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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